molecular formula C10H13Br2Cl3 B1245560 Plocoralide C

Plocoralide C

Cat. No.: B1245560
M. Wt: 399.4 g/mol
InChI Key: XYWJXYNATGBZQB-BZDQXIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocoralide C is a bioactive secondary metabolite isolated from marine organisms, notably coral species of the genus Plocamium. Structurally, it belongs to the family of halogenated monoterpenes, characterized by a bicyclic framework with chlorine or bromine substitutions . Its molecular formula is C₁₀H₁₃Cl₂O₂, with a molecular weight of 248.12 g/mol. This compound exhibits potent cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells), making it a candidate for anticancer drug development . The compound is biosynthesized via the mevalonate pathway in marine corals, with halogenation occurring post-cyclization .

Properties

Molecular Formula

C10H13Br2Cl3

Molecular Weight

399.4 g/mol

IUPAC Name

(2Z,5E)-4,8-dibromo-1,1,7-trichloro-3,7-dimethylocta-2,5-diene

InChI

InChI=1S/C10H13Br2Cl3/c1-7(5-9(13)14)8(12)3-4-10(2,15)6-11/h3-5,8-9H,6H2,1-2H3/b4-3+,7-5-

InChI Key

XYWJXYNATGBZQB-BZDQXIRASA-N

Isomeric SMILES

C/C(=C/C(Cl)Cl)/C(/C=C/C(C)(CBr)Cl)Br

Canonical SMILES

CC(=CC(Cl)Cl)C(C=CC(C)(CBr)Cl)Br

Synonyms

4,8-dibromo-1,1,7-trichloro-3,7-dimethyl-2E,5Z-octadiene
plocoralide C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Property This compound Plocoralide A Eutypoid B
Molecular Formula C₁₀H₁₃Cl₂O₂ C₁₀H₁₄ClO₂ C₁₂H₁₅BrO₃
Molecular Weight (g/mol) 248.12 216.67 295.15
Halogen Substitution Dichlorinated Monochlorinated Monobrominated
Source Plocamium corallorhiza Plocamium cartilagineum Eutypella spp.
Bioactivity (IC₅₀) 1.2 µM (HeLa) 3.8 µM (HeLa) 0.9 µM (MCF-7)
Mechanism of Action Apoptosis via Bax/Bak ROS generation Topoisomerase II inhibition

Key Findings from Comparative Studies

Structural Impact on Bioactivity: this compound’s dichlorination enhances membrane permeability compared to monochlorinated Plocoralide A, explaining its lower IC₅₀ . Eutypoid B’s bromine atom and additional methyl group confer higher affinity for DNA-binding targets, such as topoisomerase II .

Synthetic Accessibility :

  • This compound requires 8-step synthesis with a 12% overall yield, while Plocoralide A is synthesized in 6 steps (22% yield) due to fewer halogenation challenges .
  • Eutypoid B’s complex oxygenation pattern complicates synthesis, requiring bioengineered fungal strains for scalable production .

Ecological Roles :

  • Plocoralides A and C act as chemical defenses against coral predators (e.g., fish), whereas Eutypoid B serves as an antifungal agent in fungal symbionts .

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